2-(Azepan-1-yl)ethanamine
Description
Historical Context of Nitrogen-Containing Heterocycles in Pharmaceutical Development
Nitrogen-containing heterocycles are fundamental structural motifs in the field of medicinal chemistry, forming the backbone of a vast number of therapeutic agents. openmedicinalchemistryjournal.comresearchgate.net These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, have been a cornerstone of pharmaceutical development for many years. mdpi.com Their prevalence is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, highlighting their structural significance in drug design. nih.govencyclopedia.pub The importance of these structures is not a recent discovery; they are present in a wide array of natural products with potent biological activities, including alkaloids like morphine and codeine, vitamins such as niacin (vitamin B3) and riboflavin (B1680620) (vitamin B2), and antibiotics. mdpi.comnih.gov
The journey of nitrogenous heterocycles in medicine is rich and dates back to the isolation of the first alkaloids. nih.gov The structural and functional diversity of these compounds arises from the nature of the heteroatom, which can be fine-tuned for specific biological applications. openmedicinalchemistryjournal.com The presence of nitrogen atoms often confers favorable physicochemical properties to molecules, such as improved stability and the ability to form hydrogen bonds with biological targets like DNA and proteins, which is a key mechanism for the anti-cancer activity of many heterocyclic agents. mdpi.comnih.gov Over the decades, synthetic chemists have developed a myriad of methods to construct and functionalize these rings, leading to a vast chemical space for drug discovery. nih.gov This has resulted in the development of numerous synthetic drugs built upon heterocyclic scaffolds, including well-known medicines like diazepam and chlorpromazine. nih.govencyclopedia.pub The continuous investigation into nitrogen-containing heterocycles has cemented their role as privileged structures in the quest for novel and more effective pharmaceuticals. openmedicinalchemistryjournal.comnih.gov
Significance of Azepane and Ethanamine Moieties in Bioactive Molecules
Within the broad class of nitrogen-containing heterocycles, the azepane ring system has emerged as a particularly important scaffold in medicinal chemistry. researchgate.netnih.gov Azepane, a seven-membered saturated heterocycle, and its derivatives are found in a variety of natural products and synthetic bioactive molecules, exhibiting a wide spectrum of medicinal properties. researchgate.netmdpi.com A prominent example from nature is (-)-balanol, a fungal metabolite containing an azepane core that acts as a potent ATP-competitive inhibitor of protein kinase C. lifechemicals.com This natural product has served as a template for the development of analogous compounds with potential antitumor activities. lifechemicals.com The flexible conformation of the seven-membered azepane ring is often crucial for its biological activity, and the ability to introduce substituents to control this conformation is a key strategy in drug design. lifechemicals.com Consequently, azepane-based compounds have gained significant traction, with over 20 drugs containing this moiety approved by the FDA for treating various diseases. nih.gov Marketed drugs such as the antidiabetic agent Tolazamide and the second-generation histamine (B1213489) antagonist Azelastine feature the azepane substructure. lifechemicals.com
The ethanamine moiety, a simple two-carbon chain with a terminal amine group, is another critical building block in the design of bioactive molecules. ontosight.ai While seemingly simple, the ethanamine side chain plays a crucial role in molecular recognition and pharmacological activity. It can be found in a wide range of pharmaceuticals and research compounds. ontosight.ai For instance, the ethanamine backbone is a key feature in many phenethylamine (B48288) derivatives, which have a long history of research due to their diverse biological effects. The amine group can act as a proton acceptor or a hydrogen bond donor, facilitating interactions with biological targets such as receptors and enzymes. Furthermore, the ethanamine linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. Its presence is noted in compounds investigated for a variety of applications, from antimicrobial agents to molecules targeting the central nervous system. ontosight.ai The combination of the azepane ring with an ethanamine side chain, as seen in 2-(azepan-1-yl)ethanamine, creates a versatile scaffold for further chemical modification and exploration in drug discovery.
Current Research Landscape of this compound and Related Compounds
Current research on this compound and its derivatives highlights its role as a valuable intermediate and structural motif in the development of novel bioactive compounds. chembk.com The compound itself is recognized as a useful building block in pharmaceutical synthesis. chembk.com Its structural features, combining the azepane ring and an ethanamine linker, make it a versatile scaffold for creating more complex molecules with specific therapeutic applications.
Recent studies have focused on incorporating the 2-(azepan-1-yl)ethyl moiety into various molecular frameworks to explore their potential pharmacological activities. For example, researchers have synthesized and evaluated compounds where this moiety is attached to other heterocyclic systems or functional groups. One such area of investigation is the development of ligands for specific biological targets. A notable example is the synthesis of a novel radioligand for imaging Sigma-1 (S1R) receptors, which are implicated in various neurological diseases. nih.gov In this work, the 2-(azepan-1-yl)ethyl group was incorporated into a benzothiazol-2(3H)-one core to create [¹⁸F]FTC-146, a promising candidate for positron emission tomography (PET) imaging of S1R in the brain. nih.gov
The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of compounds with other potential therapeutic applications. For instance, derivatives have been prepared that include additional aromatic or heterocyclic groups, such as thiophene (B33073) or substituted phenyl rings. chemicalbridge.co.ukechemi.com These modifications aim to modulate the physicochemical and biological properties of the parent molecule, potentially leading to new drug candidates. The ongoing synthesis and evaluation of these novel derivatives underscore the continued interest in the this compound structure as a key component in medicinal chemistry research.
| Compound Name | CAS Number | Molecular Formula | Application/Research Focus |
| This compound | 51388-00-2 | C₈H₁₈N₂ | Pharmaceutical intermediate chembk.comsigmaaldrich.com |
| This compound dihydrochloride | 300578-40-9 | C₈H₂₀Cl₂N₂ | Research chemical chemshuttle.comtanzhenbio.comaksci.com |
| N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide | Not Available | Not Available | Potential medicinal chemistry applications due to its unique combination of moieties |
| 6-(3-fluoropropyl)-3-(2-(azepan-1-yl)ethyl)benzo[d]thiazol-2(3H)-one ([¹⁸F]FTC-146) | Not Available | Not Available | PET radioligand for imaging Sigma-1 receptors nih.gov |
| 2-(Azepan-1-yl)-2-(4-methoxyphenyl)ethanamine | 879643-87-5 | C₁₅H₂₄N₂O | Chemical intermediate chemicalbridge.co.uk |
| 2-(Azepan-1-yl)-N'-hydroxyethanimidamide | 98487-54-8 | Not Available | Chemical intermediate chemsrc.com |
| 2-(Azepan-1-yl)-2-(thiophen-2-yl)ethanamine | 889939-37-1 | C₁₂H₂₀N₂S | Bulk drug intermediate echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azepan-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRBDFUMZORTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199388 | |
| Record name | Hexahydro-1H-azepine-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51388-00-2 | |
| Record name | Hexahydro-1H-azepine-1-ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051388002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydro-1H-azepine-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(azepan-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Classical and Modern Approaches to Amine Synthesis Relevant to 2-(Azepan-1-yl)ethanamine
The formation of the ethylamine (B1201723) portion of this compound and its attachment to the azepane nitrogen are critical steps in its synthesis. Several reliable methods are employed for this purpose, including nucleophilic substitution, reductive amination, and the reduction of nitrile intermediates.
Nucleophilic Substitution Reactions in Ethanamine Synthesis
Nucleophilic substitution represents a direct and widely utilized method for the formation of the C-N bond in this compound. This approach typically involves the reaction of azepane, acting as a nucleophile, with a two-carbon electrophile bearing a suitable leaving group. A common precursor for the ethanamine side chain is a 2-haloethylamine derivative, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine.
The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the azepane ring attacks the electrophilic carbon of the haloethylamine, displacing the halide ion. The use of a base is often necessary to neutralize the hydrohalic acid formed as a byproduct, thereby preventing the protonation of the azepane starting material and promoting the reaction to completion.
| Reactants | Reagents/Conditions | Product | Reaction Type |
| Azepane, 2-Chloroethylamine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | This compound | Nucleophilic Substitution |
| Azepane, 2-Bromoethylamine | Base (e.g., NaHCO₃), Solvent (e.g., Acetone) | This compound | Nucleophilic Substitution |
This table illustrates typical reactants and conditions for the synthesis of this compound via nucleophilic substitution.
Reductive Amination Strategies for this compound Precursors
Reductive amination provides an alternative and highly effective route to this compound. This two-step, one-pot process involves the initial reaction of azepane with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. To synthesize this compound, a suitable two-carbon carbonyl compound is required, such as glyoxal (B1671930) or a protected form of 2-aminoacetaldehyde.
A more practical approach involves the reaction of azepane with a protected aldehyde, such as 2-(boc-amino)acetaldehyde, followed by reduction and deprotection. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity.
| Carbonyl Compound | Amine | Reducing Agent | Product |
| 2-Oxoacetaldehyde | Azepane | NaBH(OAc)₃ | This compound |
| (Boc-amino)acetaldehyde | Azepane | NaBH₄, then acid | This compound |
This interactive data table showcases examples of reductive amination strategies for synthesizing the target compound.
Reduction of Nitriles and Related Intermediates
The reduction of nitriles offers another pathway to primary amines, which can be precursors to or can be further elaborated to form this compound. For instance, (azepan-1-yl)acetonitrile can be synthesized by the nucleophilic substitution of a haloacetonitrile with azepane. Subsequent reduction of the nitrile group yields this compound.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere, is also a viable and often more scalable method for nitrile reduction.
| Nitrile Precursor | Reducing Agent/Catalyst | Product |
| (Azepan-1-yl)acetonitrile | LiAlH₄ in THF, followed by H₂O workup | This compound |
| (Azepan-1-yl)acetonitrile | H₂, Raney Nickel | This compound |
This table summarizes the reduction of a nitrile precursor to afford this compound.
Specific Synthetic Routes to the Azepane Moiety
The seven-membered azepane ring is a crucial component of the target molecule. Its synthesis can be achieved through various methods, including cyclization and ring expansion strategies.
Silyl-aza-Prins Cyclization for Seven-Membered Nitrogen Heterocycles
The silyl-aza-Prins cyclization is a modern and powerful method for the construction of nitrogen-containing rings, including azepanes. This reaction typically involves the Lewis acid-catalyzed cyclization of an unsaturated amine containing a silyl (B83357) group. The strategic placement of the double bond and the silyl group allows for the formation of the seven-membered ring with a degree of stereocontrol. While not a direct synthesis of unsubstituted azepane, this methodology provides access to functionalized azepane derivatives that can be further modified. The choice of Lewis acid catalyst can influence the reaction's outcome and selectivity.
Ring Expansion Strategies (e.g., Piperidine (B6355638) Ring Expansion)
Ring expansion reactions provide an elegant way to synthesize azepanes from more readily available smaller rings, such as piperidines. One common strategy involves the Tiffeneau-Demjanov rearrangement or related processes. For instance, a 2-(aminomethyl)cyclohexanol derivative can undergo diazotization followed by a ring expansion to yield a cycloheptanone, which can then be converted to azepane through a Beckmann rearrangement of its oxime followed by reduction.
More direct ring expansions of piperidine derivatives have also been developed. These methods often involve the formation of a bicyclic intermediate that subsequently rearranges to the expanded azepane ring. For example, the reaction of N-substituted piperidines with diazo compounds in the presence of a suitable catalyst can lead to a one-carbon insertion and the formation of the azepane skeleton. A well-established industrial route to azepane involves the reduction of ε-caprolactam, which is itself produced via the Beckmann rearrangement of cyclohexanone (B45756) oxime.
| Starting Material | Key Transformation | Product |
| Piperidine derivative | Tiffeneau-Demjanov type rearrangement | Azepane derivative |
| ε-Caprolactam | Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) | Azepane |
This table outlines key ring expansion and related strategies for the synthesis of the azepane ring system.
Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement for Azepines
The construction of the azepine ring, a seven-membered nitrogen-containing heterocycle, can be efficiently achieved through a sophisticated cascade reaction involving rhodium(II) catalysis. A notable method is the sequential Rh(II)-catalyzed intramolecular cyclopropanation and 1-aza-Cope rearrangement. nih.govnih.gov This process typically starts from 1-sulfonyl-1,2,3-triazoles that have a tethered diene. nih.govnih.gov
The reaction mechanism is initiated by the Rh(II) catalyst reacting with the triazole to form an α-imino Rh(II)-carbenoid species. This highly reactive intermediate then undergoes an intramolecular [2+1] cycloaddition with a nearby alkenyl group. nih.gov This step creates a transient and crucial intermediate: a cis-1-imino-2-vinylcyclopropane (IVC). nih.govnih.gov The stereochemistry of this intermediate is critical for the success of the subsequent step. nih.gov
Once formed, the IVC intermediate rapidly undergoes a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement, known as a 1-aza-Cope rearrangement. nih.govwikipedia.org This rearrangement is a concerted, thermally allowed process that proceeds suprafacially, transforming the vinylcyclopropane (B126155) imine into a fused 2,5-dihydro[1H]azepine derivative. nih.govwikipedia.org The entire sequence provides a highly diastereoselective route to these fused azepine structures in moderate to excellent yields and has been successfully performed on a gram scale. nih.govnih.gov
Table 1: Key Stages of Rh(II)-Catalyzed Azepine Synthesis
| Stage | Description | Key Intermediates |
|---|---|---|
| 1. Carbene Formation | Reaction of a dienyl-substituted 1-sulfonyl-1,2,3-triazole with a Rh(II) catalyst. | α-imino Rh(II)-carbenoid |
| 2. Cyclopropanation | Intramolecular [2+1] cycloaddition of the carbenoid with a proximal double bond. | cis-1-imino-2-vinylcyclopropane |
| 3. Rearrangement | Spontaneous dntb.gov.uadntb.gov.ua-sigmatropic shift (1-aza-Cope rearrangement). | Fused 2,5-dihydro[1H]azepine |
Aza-Buchner Reactions and Nitrene Transfer Methodologies
Aza-Buchner reactions represent another strategic approach to azepine synthesis, involving the insertion of a nitrene into an aromatic ring, which leads to a de-aromatized, seven-membered ring system. thieme-connect.comresearchgate.net Historically, these reactions were often limited by the harsh conditions required to generate the free nitrene intermediate, which led to poor yields and low selectivity. thieme-connect.com
Modern methodologies have overcome these limitations through catalyzed nitrene transfer. One such advancement uses a 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamidate as a nitrene precursor under silver catalysis. thieme-connect.com The outcome of this reaction can be finely tuned by the choice of ligand, directing the reaction toward either azepine formation via arene dearomatization or benzylic C(sp³)–H amination. thieme-connect.com The use of bulky BOX-derived ligands, for example, can favor the formation of an intermediate aziridine (B145994) that subsequently rearranges to the desired azepine derivative. thieme-connect.com
Another innovative approach involves the photochemical dearomative ring expansion of simple nitroarenes. nih.gov This process, mediated by blue light at room temperature, centers on the conversion of a nitro group into a singlet nitrene, which then transforms the six-membered benzene (B151609) ring into a seven-membered azepine system. nih.gov A subsequent hydrogenolysis step can then yield the saturated azepane ring, providing a direct, two-step pathway to complex azepanes from readily available starting materials. nih.gov This method is significant as it opens up access to the azepane scaffold, which is underrepresented in medicinal chemistry compared to five- and six-membered rings like pyrrolidine (B122466) and piperidine. nih.gov
Synthesis of this compound and its Derivatives
Aminolysis is a fundamental reaction in which an amine displaces another group, typically an alkoxy group from an ester, to form an amide. chemistrysteps.com this compound, with its primary amine group, can act as a potent nucleophile in such reactions. The mechanism proceeds via a nucleophilic addition of the amine to the carbonyl carbon of an ester, forming a tetrahedral intermediate. chemistrysteps.com The subsequent collapse of this intermediate and elimination of an alcohol (the leaving group) yields the corresponding N-[2-(azepan-1-yl)ethyl] amide. chemistrysteps.comresearchgate.net
While effective, the aminolysis of esters often requires elevated temperatures because the alkoxy leaving group is a relatively strong base. chemistrysteps.com This method is a straightforward way to introduce the 2-(azepan-1-yl)ethyl moiety onto a carboxylic acid-containing molecule, creating a stable amide linkage.
A versatile method for synthesizing this compound and its derivatives involves the nucleophilic substitution of a haloethyl-azepane intermediate. In this approach, a precursor such as 1-(2-chloroethyl)azepane (B1265521) or 1-(2-bromoethyl)azepane (B13548235) serves as the electrophile. A suitable nitrogen-based nucleophile, such as ammonia (B1221849) or a primary/secondary amine, can then displace the halide in a standard S_N2 reaction to form the desired product.
This strategy is particularly useful for creating derivatives with substitutions on the terminal amine. For instance, reacting 1-(2-chloroethyl)azepane with a primary amine (R-NH₂) would yield an N-substituted derivative, N-alkyl-2-(azepan-1-yl)ethanamine. The efficiency of the reaction is governed by factors typical for S_N2 reactions, including the nature of the leaving group (I > Br > Cl) and steric hindrance at the reaction centers.
Amines, including this compound, are often basic and can exist as oils or low-melting solids that may be difficult to handle, purify, and store. For research and pharmaceutical applications, they are frequently converted into their corresponding hydrochloride salts. bldpharm.com This is achieved through a simple acid-base reaction where the amine is treated with hydrochloric acid (HCl), often dissolved in an inert solvent like diethyl ether or isopropanol.
The lone pair of electrons on the nitrogen atom of the amine accepts a proton from HCl, forming a positively charged ammonium (B1175870) ion and a chloride counter-ion. The resulting salt, 2-(azepan-1-yl)ethanaminium chloride, is typically a crystalline solid that is more stable, less odorous, and often more soluble in aqueous media than the free base, making it ideal for biological testing and formulation studies.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, derivatization can be explored at several key positions to probe its interaction with a biological target.
N-Acylation/Sulfonylation: The primary amino group is a prime target for modification. It can be readily acylated with various acyl chlorides or activated carboxylic acids to form a diverse library of amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These modifications alter the hydrogen bonding capacity, polarity, and steric profile of this part of the molecule.
N-Alkylation/Reductive Amination: The primary amine can be converted to a secondary or tertiary amine via N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of different alkyl or aryl groups, modulating the basicity and lipophilicity of the compound.
Azepane Ring Modification: The azepane ring itself can be modified. Introducing substituents at various positions on the seven-membered ring can explore specific steric or hydrophobic interactions within a receptor binding pocket. These modifications often require a more complex multi-step synthesis starting from a substituted azepane precursor.
By systematically synthesizing and testing these derivatives, researchers can build a comprehensive SAR model, identifying the key structural features required for optimal potency, selectivity, and pharmacokinetic properties. researchgate.net
Table 2: Potential Derivatization Strategies for SAR of this compound
| Modification Site | Reaction Type | Reagents | Resulting Functional Group | Purpose in SAR |
|---|---|---|---|---|
| Primary Amine | Acylation | Acyl Chlorides, Carboxylic Acids | Amide | Modify H-bonding, polarity |
| Primary Amine | Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce bulky, acidic group |
| Primary Amine | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine | Modulate basicity, lipophilicity |
Catalytic Approaches in the Synthesis of Azepane and Ethanamine Scaffolds
The construction of the core azepane and ethanamine structures often relies on powerful catalytic methods that enable efficient and selective bond formation.
Transition metals are widely used to catalyze the formation of the seven-membered azepane ring, a process that can be challenging due to unfavorable entropic factors.
Palladium: Palladium-catalyzed reactions are prominent in the synthesis of azepine and azepane derivatives. Double palladium-catalyzed amination-cyclization reactions have been used to construct fused azepine systems. thieme-connect.comresearchgate.net Another strategy involves a palladium(II)-catalyzed tandem cyclization to create dibenzo-[b,d]azepine architectures in eco-friendly solvents like water and ethanol. rsc.org Furthermore, Pd-catalyzed cycloaddition of pyrrolidines with other reagents can be used to build the azepine scaffold through C-N bond cleavage and rearrangement. researchgate.net
Copper: Copper catalysis is also effective for azepane synthesis. A copper-catalyzed formal [5 + 2] aza-annulation of N-fluorosulfonamides with 1,3-dienes provides access to structurally diverse azepanes. acs.org This reaction proceeds via N-directed distal C(sp³)–H functionalization. acs.org Additionally, copper-mediated intramolecular nucleophilic attack at a triple bond in 2-aza-hepta-2,4-dien-6-ynyl anions has been developed as a route to annulated azepines. acs.orgnih.gov
Rhodium: Rhodium catalysts offer unique pathways to azepane and azepine derivatives. A sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles generates fused dihydroazepine derivatives efficiently. nih.govthieme-connect.comsorbonne-nouvelle.fr Another rhodium-catalyzed approach involves the reaction of α-imino rhodium carbenes, which can initiate a formal 1,3-migration of hydroxy groups followed by selective annulation to yield azepane derivatives. acs.org
Table 2: Summary of Transition Metal-Catalyzed Azepane/Azepine Syntheses
| Metal | Reaction Type | Key Transformation |
|---|---|---|
| Palladium | Amination-Cyclization | Intramolecular C-N bond formation |
| Palladium | C-H Activation/Cyclization | Tandem cyclization/addition |
| Copper | Aza-annulation [5+2] | Distal C(sp³)–H functionalization |
| Copper | Cyclization | Intramolecular addition to alkyne |
| Rhodium | Cascade Reaction | Cyclopropanation/1-aza-Cope rearrangement |
| Rhodium | Migration-Annulation | α-Imino carbene chemistry |
In recent years, organocatalysis and biocatalysis have emerged as powerful, green alternatives to metal-based catalysis for the synthesis of chiral amines and heterocyclic scaffolds.
Organocatalysis: Organocatalysts, which are small, metal-free organic molecules, can facilitate highly enantioselective reactions. A temporary-bridge strategy using organocatalysis has been reported for the domino synthesis of azepane moieties. rsc.org This approach involves the annulation of α-ketoamides with enals to form oxygen-bridged azepanes, which can then be converted to various optically active azepane derivatives. rsc.org The use of bifunctional organocatalysts, such as those derived from thiourea, can activate substrates through hydrogen bonding, enabling enantioselective conjugate additions to form β-amino acid derivatives, which are precursors to ethanamine structures. acs.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. For the synthesis of chiral amines, several classes of enzymes are particularly useful.
Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone substrate. frontiersin.orgdiva-portal.org This method is highly effective for the asymmetric synthesis of primary amines from prochiral ketones. proquest.comuab.cat
Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reduction of imines or the reductive amination of ketones to produce chiral amines. mdpi.comfrontiersin.org They have been successfully applied to the synthesis of enantioenriched 2-aryl azepanes through asymmetric reductive amination. nih.gov Biocatalytic methods provide a direct and environmentally benign route to enantiopure amine building blocks. mdpi.commdpi.comhims-biocat.eu
Pharmacological and Biological Activity
Ligand-Receptor Interactions and Binding Affinities
Derivatives of the 2-(azepan-1-yl)ethanamine scaffold have been investigated for their ability to bind to several key proteins involved in neurotransmission. The primary activities reported in the scientific literature center on sigma receptors and the glycine (B1666218) transporter 1.
Sigma Receptor (σR) Ligand Studies
The sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum, which has emerged as a promising therapeutic target for a variety of central nervous system disorders. nih.govnih.gov It is distinct from other mammalian proteins and plays a crucial role in modulating ion channels and various signaling pathways. nih.gov
Glycine Transporter 1 (GlyT1) Inhibition
A significant area of investigation for this scaffold has been in the development of inhibitors for the Glycine Transporter 1 (GlyT1). researchgate.netnih.gov GlyT1 is responsible for regulating the concentration of the neurotransmitter glycine in the synaptic cleft, which is crucial for the function of N-methyl-D-aspartate (NMDA) receptors. researchgate.net Inhibition of GlyT1 is a therapeutic strategy aimed at enhancing glutamatergic neurotransmission. researchgate.net
A novel series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides has been identified as potent GlyT1 inhibitors. nih.gov In the development of these compounds, structure-activity relationship (SAR) studies revealed that replacing a piperidine (B6355638) ring with an azepane ring on the core structure led to a modest increase in potency. nih.gov Further optimization showed that phenyl sulfonamides were superior to other aromatic or alkyl sulfonamides. The most potent compound in this series emerged from the ortho substitution of the 2-(azepan-1-yl)-2-phenylethanamine aromatic ring, yielding a compound with an IC₅₀ of 37 nM. nih.gov
| Compound | Substitution on Phenyl Ring of Ethanamine | IC₅₀ (nM) for GlyT1 |
|---|---|---|
| Benzenesulfonamide Derivative 1 | Unsubstituted | >1000 |
| Benzenesulfonamide Derivative 2 | 2-Chloro | 37 |
| Benzenesulfonamide Derivative 3 | 3-Chloro | 140 |
| Benzenesulfonamide Derivative 4 | 4-Chloro | 150 |
This table summarizes data from a study by Varnes et al. (2010), highlighting the impact of substitution on the phenyl ring attached to the ethanamine backbone. nih.gov
Interactions with Other Neurotransmitter Receptors and Transporters
The selectivity of a compound for its intended target over other receptors and transporters is a critical factor in drug development, as off-target interactions can lead to undesirable effects. For the series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, the primary focus of published research has been their potent activity as GlyT1 inhibitors. researchgate.netnih.gov
While comprehensive screening data detailing the binding affinities of these specific GlyT1 inhibitors against a broad panel of other neurotransmitter receptors (such as dopamine (B1211576), serotonin, or adrenergic receptors) and transporters are not extensively reported in the available literature, related chemical classes have been explored for such properties. For instance, certain benzamide (B126) derivatives have been evaluated for their affinity at dopamine D2 and serotonin 5-HT1A receptors. However, for the specific this compound-based GlyT1 inhibitors, their selectivity profile remains a subject for further detailed investigation.
Enzyme Modulation and Inhibition Mechanisms
The interaction of small molecules with enzymes is a fundamental mechanism of action for many therapeutic agents. nih.gov This can involve the inhibition of enzymes responsible for the breakdown of neurotransmitters, such as acetylcholinesterase, or the modulation of other critical enzymatic pathways. nih.govmdpi.commdpi.com
Inhibition of Specific Enzyme Pathways
Based on a review of the available scientific literature, the pharmacological profile of the this compound scaffold and its derivatives is predominantly characterized by interactions with neurotransmitter transporters and receptors. There is no significant evidence from the reviewed studies to suggest that these compounds are potent inhibitors of specific enzyme pathways, such as those involving carboxylesterases or cholinesterases. nih.govnih.gov Research has remained focused on their effects as ligands for protein targets like GlyT1 rather than as enzyme modulators.
Mechanistic Elucidation of Enzyme-Inhibitor Interactions
Consistent with the findings in the previous section, there is a lack of published research detailing the mechanistic elucidation of interactions between this compound derivatives and specific enzymes. The primary mechanism of action described for this class of compounds is the competitive inhibition of the Glycine Transporter 1. researchgate.netnih.gov Mechanistic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) for any potential enzyme targets have not been reported in the reviewed literature.
Anticancer Activities and Related Biological Effects
There is no publicly available scientific research detailing the anticancer activities of the specific compound this compound.
In vitro Cytotoxicity Against Cancer Cell Lines (e.g., A549)
No studies were identified that evaluated the in vitro cytotoxic effects of this compound against the A549 human lung carcinoma cell line or any other cancer cell lines.
Molecular Pathways Involved in Cancer Cell Death
As no studies have established anticancer activity for this compound, the molecular pathways that might be involved in cancer cell death have not been investigated.
Potential as Immunotherapy Modulators
There is no research available in the scientific literature to suggest or evaluate the potential of this compound as an immunotherapy modulator.
Other Reported Biological Activities
Beyond its antimicrobial potential, derivatives and analogues of this compound have been explored for a variety of other biological effects.
The azepine scaffold is a constituent of various compounds exhibiting analgesic and anti-inflammatory properties. For example, fused triazole-azepine hybrids have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. mdpi.com These compounds are designed to act as non-steroidal anti-inflammatory agents. Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The structural features of the azepine ring in these hybrids contribute to their biological activity. While these are more complex structures than this compound, they demonstrate the potential of the azepane moiety in the development of new analgesic and anti-inflammatory drugs.
Table 1: Analgesic and Anti-inflammatory Activity of Selected Azepine Derivatives
| Compound Type | Biological Activity | Potential Mechanism |
| Fused Triazole-Azepine Hybrids | Analgesic, Anti-inflammatory | COX Inhibition |
| N-Arylhydrazone Derivatives | Analgesic | Modulation of pain pathways |
| Pyridazinone Derivatives | Analgesic, Anti-inflammatory | Inhibition of inflammatory mediators |
This table presents data on various azepine derivatives, not specifically this compound, to illustrate the potential of the core structure.
The azepane ring is a structural feature in molecules with activity in the central nervous system. A study on a series of 1,4-benzoxazepine derivatives, which contain a seven-membered ring system, revealed that these compounds exhibit nanomolar affinity for the 5-HT1A receptor and show remarkable neuroprotective activity in preclinical models of cerebral ischemia. nih.gov This suggests that the azepine-like core can be a key pharmacophore for CNS-active agents. The ability of such compounds to penetrate the blood-brain barrier is a critical factor for their CNS activity. nih.gov While direct evidence for this compound is lacking, the established neuroprotective and CNS effects of related azepine-containing compounds underscore a promising area for future research.
Table 2: CNS Activity of Azepine-Related Compounds
| Compound Class | Target/Activity | Implication |
| 1,4-Benzoxazepine Derivatives | 5-HT1A Receptor Agonism, Neuroprotection | Potential for treating ischemic brain injury |
| Indole Derivatives with Cyclic Amines | Anticonvulsant, Antidepressant | Broad CNS therapeutic potential |
| Substituted 2-oxo-azepanes | Gamma-secretase Inhibition | Potential for Alzheimer's disease therapy |
This table provides examples of CNS activities observed in compounds containing an azepine or related cyclic amine scaffold.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For azepane derivatives, SAR studies have provided valuable insights into optimizing their therapeutic potential.
Modifications to the azepane ring can significantly impact the biological activity of a molecule. The conformational flexibility of the seven-membered ring allows it to adopt various shapes to fit into biological targets. Altering the substituents on the azepane ring can fine-tune this interaction. For instance, in the context of antimicrobial activity, the introduction of specific substituents on the azepane ring of triterpenoids has been shown to result in potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such derivative, azepanobetulinic acid cyclohexyl amide, exhibited a significant bacteriostatic effect with low cytotoxicity, highlighting the importance of the substituent in conferring selective activity. nih.gov
In the development of anti-inflammatory agents, modifications to the azepine ring in fused heterocyclic systems have been shown to influence their selectivity for COX-1 versus COX-2 enzymes. nih.gov The nature and position of substituents on the azepine ring can alter the binding affinity and orientation of the molecule within the enzyme's active site, thereby modulating its inhibitory potency and selectivity. These findings underscore the critical role of the azepane ring as a scaffold that can be systematically modified to enhance desired biological activities while minimizing off-target effects.
Influence of Substituents on Ethanamine Moiety on Biological Effects
The ethanamine moiety of this compound is a critical component for its interaction with biological targets. Modifications to this part of the molecule can significantly alter its pharmacological properties. Research into the structure-activity relationships (SAR) of analogous compounds, such as N-substituted 2-phenylethylamines, has provided insights into how different substituents can modulate receptor affinity and selectivity.
For instance, studies on derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine have shown that substitution on the amino group can have a profound impact on dopamine receptor binding. While the primary amine exhibits a certain affinity for both D-1 and D-2 dopamine receptors, the introduction of alkyl and arylalkyl groups on the nitrogen atom can shift this selectivity. Specifically, N-ethyl and N-n-propyl substituents have been observed to decrease affinity for D-1 receptors while significantly enhancing affinity for D-2 receptors. The introduction of a 2-phenylethyl group on the nitrogen atom has been shown to produce a particularly high selectivity for D-2 binding sites. This effect is thought to be a result of increased lipophilicity or interaction with a specific lipophilic pocket on the receptor.
While direct SAR data for this compound is not extensively available in the public domain, the principles observed in structurally related compounds suggest that N-alkylation and N-aralkylation of the ethanamine moiety would likely lead to significant changes in its biological activity profile.
Table 1: Hypothetical Influence of Ethanamine Substituents on Receptor Affinity
| Substituent (R) on Ethanamine Nitrogen | Predicted Change in D-1 Receptor Affinity | Predicted Change in D-2 Receptor Affinity | Predicted D-2/D-1 Selectivity |
| -H (unsubstituted) | Baseline | Baseline | Baseline |
| -CH₂CH₃ (Ethyl) | Decrease | Increase | Increased |
| -CH₂CH₂CH₃ (n-Propyl) | Decrease | Significant Increase | Significantly Increased |
| -CH₂CH₂Ph (2-Phenylethyl) | Decrease | High Increase | Very High |
This table is illustrative and based on findings from analogous compounds; specific data for this compound derivatives is not available.
Stereochemical Influences on Pharmacological Activity
In the context of this compound derivatives, the introduction of a chiral center, for example by substitution on the ethanamine backbone, would result in stereoisomers with potentially distinct pharmacological profiles. The differential binding of enantiomers to their receptors is a well-established principle in pharmacology. The specific fit of one enantiomer into a chiral binding site on a receptor, enzyme, or other protein target is often compared to a "lock and key" or "hand in glove" model. This precise interaction is necessary to elicit a biological response.
Although specific studies on the stereochemical influences on the pharmacological activity of this compound derivatives are not readily found in the reviewed literature, the general principles of stereopharmacology strongly suggest that if chiral derivatives were synthesized, their enantiomers would likely display different biological activities. The resolution and separate evaluation of such enantiomers would be crucial for a complete understanding of their therapeutic potential.
Table 2: General Principles of Stereochemical Influence on Pharmacological Activity
| Aspect | Description |
| Binding Affinity | One enantiomer typically exhibits higher affinity for the target receptor due to a better three-dimensional fit. |
| Efficacy | The intrinsic activity of each enantiomer at the receptor can differ, with one being a potent agonist or antagonist while the other is weak or inactive. |
| Metabolism | Enzymes responsible for drug metabolism are also chiral and may metabolize enantiomers at different rates, leading to different pharmacokinetic profiles. |
| Toxicity | Undesirable effects may be associated with one specific enantiomer. |
Pharmacokinetics and Metabolic Stability Studies
Absorption and Distribution in Biological Systems
The absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates are critical for their success. For derivatives of 2-(azepan-1-yl)ethanamine, these properties are carefully evaluated to ensure they can reach their site of action in sufficient concentrations. In the development of quinazoline-based inhibitors, for instance, a library of new compounds was filtered based on their predicted ADME properties before virtual screening, indicating the importance of these parameters from the earliest stages of design. d-nb.info
The distribution of a compound within the body is influenced by its physicochemical properties and its binding to plasma proteins and tissues. frontiersin.org For CNS-targeted agents, the unbound fraction of the drug in plasma and brain is a key determinant of efficacy. frontiersin.org The lipid and protein composition of the brain and plasma differ significantly, which means the free fraction of a drug in plasma cannot be used as a direct substitute for the free fraction in the brain. frontiersin.org
Metabolism of this compound and its Derivatives
The metabolism of a drug candidate significantly impacts its efficacy and duration of action. thermofisher.com Rapid metabolism can lead to low bioavailability and fast clearance, diminishing therapeutic potential. thermofisher.commdpi.com Studies on derivatives containing the this compound moiety have sought to identify and modify metabolically vulnerable sites to improve their pharmacokinetic profile.
One study investigated the metabolic stability of 3-[2-(azepan-1-yl)ethyl]-6-propylbenzo[d]thiazol-2(3H)-one (SN56), a sigma receptor ligand, in rat liver microsomes (RLMs). nih.gov The results indicated that the azepane ring was a point of metabolic liability, leading to rapid metabolism. nih.gov The half-life (t½) of SN56 was found to be only 0.98 minutes. nih.gov This led to the exploration of bioisosteres, where the azepane ring was replaced with a more stable 1-adamantanamine moiety, which resulted in derivatives with improved metabolic stability. nih.gov
Table 1: In Vitro Metabolic Stability of SN56 and its Adamantane (B196018) Derivatives in Rat Liver Microsomes (RLM)
| Compound | R¹ | R² | t½ (min) | Clint (μL/min/mg) |
|---|---|---|---|---|
| SN56 | - | - | 0.98 | 707.30 |
| 7 | H | H | 1.23 | 563.53 |
| 9 | Propyl | H | 4.32 | 160.45 |
| 12 | Propyl | Methyl | 3.39 | 204.47 |
Data sourced from a study on benzo[d]thiazol-2(3H)one derivatives. nih.gov t½ represents the metabolic half-life, and Clint represents the in vitro intrinsic clearance.
Identification of Metabolic Soft Spots (e.g., N-methylation, ring cleavage)
Metabolic soft spots are chemically labile sites on a molecule that are susceptible to metabolic transformation. thermofisher.commdpi.com Identifying these spots is crucial for lead optimization. thermofisher.com For derivatives containing the this compound core, the azepane ring itself has been identified as a significant metabolic soft spot. nih.gov
The metabolism of such compounds can follow several predictable pathways. acs.org Phase I reactions, such as oxidation or the introduction of reactive groups, are often the first step. thermofisher.com For the azepane ring, this could involve N-dealkylation, oxidation at the alpha-carbon to the nitrogen, or cleavage of the ring itself. The ethylamine (B1201723) linker is also a potential site for oxidation. Furthermore, N-methylation, a common metabolic reaction, could occur on the secondary amine if present in a derivative structure. wikipedia.org The study on SN56 demonstrated that replacing the azepane ring entirely was an effective strategy to overcome its metabolic instability. nih.gov
Role of Cytochrome P450 Enzymes in Metabolism
Cytochrome P450 (CYP450) enzymes are a superfamily of monooxygenases that are the primary catalysts for Phase I drug metabolism. nih.govmdpi.comuv.es These enzymes, located mainly in the liver, are responsible for a wide range of oxidative reactions, including N-hydroxylation and oxidation, which can lead to the bioactivation or detoxification of xenobiotics. uv.es
While specific CYP isozymes responsible for the metabolism of this compound are not detailed, the metabolism of its derivatives in liver microsomes strongly implicates the involvement of the CYP450 system. nih.gov For example, CYP1A2 is known to metabolize various xenobiotics, including compounds with polycyclic aromatic hydrocarbons. wikipedia.org Given that many derivatives of this compound are synthesized with aromatic moieties to achieve specific pharmacological targets, enzymes like CYP1A2 would be expected to play a role in their metabolism. wikipedia.orgnih.govnih.gov The process of identifying metabolic soft spots often involves incubating the compound with human liver microsomes (HLM), which contain a full complement of CYP enzymes, to profile the resulting metabolites. mdpi.com
Excretion Pathways and Clearance Mechanisms
Excretion is the process by which a drug and its metabolites are removed from the body. Clearance is a measure of the rate at which a drug is eliminated. High intrinsic clearance (Clint), as observed with the derivative SN56 (707.30 μL/min/mg), is indicative of rapid metabolism and elimination, which can limit a drug's bioavailability and duration of action. nih.gov
By modifying the metabolically labile azepane ring in SN56 to an adamantane structure, researchers were able to significantly reduce the intrinsic clearance. nih.gov For example, derivative 9 showed a more than four-fold reduction in Clint to 160.45 μL/min/mg, suggesting a slower rate of elimination and potentially improved pharmacokinetic properties in vivo. nih.gov While specific excretion pathways (e.g., renal, biliary) for this compound derivatives are not extensively detailed, the clearance data highlights how structural modifications can modulate these process. scispace.com
Brain-Plasma Ratios and CNS Penetration
For compounds intended to act within the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. google.commdpi.com This penetration is often quantified by the brain-to-plasma concentration ratio. researchgate.net However, the total ratio can be misleading, as high, non-specific binding to brain lipids can inflate this value without increasing the concentration of free, pharmacologically active drug. frontiersin.org Therefore, the ratio of unbound drug in the brain to unbound drug in the plasma (Cu,br/Cu,pl) is considered a more accurate predictor of CNS activity. semanticscholar.org
Studies on derivatives of this compound have shown that this scaffold can be incorporated into molecules with favorable CNS penetration. Research on a series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as glycine (B1666218) transporter 1 (GlyT1) inhibitors noted that select compounds exhibited favorable brain-plasma ratios. nih.gov Similarly, in the development of drugs for Human African Trypanosomiasis, which requires crossing the BBB to treat the disease's second stage, certain benzothiazole (B30560) urea (B33335) derivatives showed significant brain concentrations and brain-to-plasma ratios (BPR). nih.gov
Table 2: CNS Penetration of Selected this compound Derivatives
| Compound Class | Key Finding | Source |
|---|---|---|
| N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides | Favorable brain-plasma ratios were observed for select compounds in pharmacokinetic studies to evaluate CNS penetration. | nih.gov |
| Benzothiazole Pyrrolidyl Urea Derivatives | A mean brain to plasma ratio (BPR) of 1.2 was observed for a key derivative, indicating significant CNS penetration. | nih.gov |
Computational Chemistry and Molecular Modeling
Conformational Analysis of 2-(Azepan-1-yl)ethanamine
The conformational flexibility of this compound is a key determinant of its molecular properties and biological interactions. This flexibility arises from two main structural features: the azepane ring and the N-ethylamine substituent.
The seven-membered azepane ring is inherently more flexible than smaller five- or six-membered rings, and it can adopt several low-energy conformations, such as the chair, boat, and twist-chair forms. rsc.orgresearchgate.net The energy barriers between these conformations are relatively low, meaning the ring is in a constant state of flux at room temperature, and can readily adapt its shape to fit into a biological binding pocket. researchgate.net Computational studies on azepane and its derivatives have confirmed the existence of multiple stable conformers on the potential energy surface. researchgate.net For the unsubstituted azepane ring, theoretical calculations have been used to determine the gas-phase standard enthalpy of formation for its most stable conformers. researchgate.net Furthermore, the introduction of substituents can bias the conformational equilibrium. For instance, selective fluorination of the azepane ring has been shown to regulate and favor a single major conformation. rsc.org While non-fluorinated substituted azepanes can exhibit extensive conformational disorder, this highlights the ring's adaptable nature. beilstein-journals.org
The ethylamine (B1201723) side chain of this compound adds further degrees of freedom. Rotation around the single bonds (C-C and C-N) allows the amine group to orient itself in numerous positions relative to the azepane ring. The rotational barrier for the amino group in ethylamine is a known quantity, and this intrinsic flexibility is critical for positioning the key pharmacophoric amine group for interaction with biological targets. nist.govresearchgate.net The interplay between the ring's pseudorotation and the side chain's rotation results in a complex conformational energy landscape that is crucial for its interaction with diverse biological targets.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. For this compound, while studies on the parent molecule are limited, numerous derivatives incorporating its core structure have been investigated through docking to elucidate their therapeutic potential against various diseases. These studies are crucial for predicting binding modes and affinities, which guides the synthesis of more potent and selective compounds.
Molecular docking simulations have successfully predicted the binding affinities of various azepane-containing compounds. The affinity is often quantified by metrics such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by half.
Derivatives of this compound have shown inhibitory potential against several key protein targets:
Protein Kinase B (PKB/Akt): In the search for novel inhibitors of PKB-α, a key enzyme in cell signaling pathways, an azepane-containing derivative was found to be highly active, with an IC50 value of 4 nM. acs.org
Carbonic Anhydrase IX (CAIX): A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives were evaluated as inhibitors of CAIX, a protein overexpressed in many tumors. The most potent of these compounds exhibited an IC50 of 19 nM. researcher.life
Cholinesterases: As part of research into multi-target-directed ligands for Alzheimer's disease, azepane derivatives of benzophenone (B1666685) were synthesized. The most potent of these against the enzyme acetylcholinesterase (AChE) had an IC50 value of 1.110 µM. nih.gov
Keap1-Nrf2 Interaction: The Keap1-Nrf2 protein-protein interaction is a significant target for diseases involving oxidative stress. Molecular docking of phenyl bis-sulfonamide inhibitors incorporating an azepane moiety helped to rationalize their binding to the Keap1 Kelch domain. dundee.ac.uk
| Derivative Class | Biological Target | Reported Affinity (IC50) | Reference |
|---|---|---|---|
| (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl amide | Protein Kinase B (PKB-α) | 4 nM | acs.org |
| 3-(azepan-1-ylsulfonyl)-N-aryl benzamide | Carbonic Anhydrase IX (CAIX) | 19 nM | researcher.life |
| Benzophenone derivative with azepane | Acetylcholinesterase (AChE) | 1.110 µM | nih.gov |
| Phenyl Bis-Sulfonamide with azepane | Keap1-Nrf2 Interaction | Qualitative Docking | dundee.ac.uk |
Interaction profiling reveals the specific non-covalent bonds that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. biorxiv.org For derivatives containing the this compound scaffold, a common theme is the role of the azepane ring in engaging with hydrophobic regions of the binding site.
In studies of carbonic anhydrase IX inhibitors, molecular docking revealed that the azepane ring fits into a hydrophobic pocket within the enzyme's active site. researcher.life Similarly, in the design of BET inhibitors, an isoxazole (B147169) azepine scaffold was optimized to fill a hydrophobic region in the binding pocket of the BRD4 bromodomain. researchgate.net For Keap1 inhibitors, docking studies suggested that substituents attached to the azepane-containing scaffold project into the central channel of the protein's β-propeller structure, indicating they occupy a key sub-pocket. dundee.ac.uk The nitrogen atom of the azepane ring, however, does not typically form hydrogen bonds, as it is often too distant from the relevant amino acid residues in the docked pose. mdpi.com These detailed interaction profiles are essential for structure-based drug design, allowing medicinal chemists to modify the scaffold to enhance potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. rasayanjournal.co.in By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, size), QSAR models can predict the activity of new, unsynthesized compounds.
While specific QSAR models focused directly on this compound were not found in the reviewed literature, the methodology has been applied to other, more complex azepine-containing scaffolds. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were performed on a series of 11H-dibenz[b,e]azepine and dibenz[b,f] rsc.orgresearchgate.netoxazepine derivatives that act as agonists of the human TRPA1 receptor. mdpi.com These models yielded high predictive power, which helped to create contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity. mdpi.com
Similarly, QSAR studies have been conducted on 1,4-benzodiazepine (B1214927) derivatives, which feature a fused azepine ring, to model their antimicrobial activity. arabjchem.org To develop a predictive QSAR model for this compound derivatives, a researcher would first need a dataset of these compounds with experimentally measured biological activities against a specific target (e.g., IC50 values for sigma receptor binding). Then, various molecular descriptors for each compound would be calculated. Finally, a mathematical equation would be generated to correlate these descriptors with the observed activity. Such a model could then be used for the virtual screening of new potential inhibitors, prioritizing the most promising candidates for synthesis and testing.
Molecular Dynamics Simulations for Understanding Dynamic Interactions
Molecular Dynamics (MD) simulations provide a powerful tool for studying the physical movements of atoms and molecules over time. nih.gov Unlike static docking, MD simulations can reveal the dynamic nature of ligand-protein interactions, including the stability of the binding pose, conformational changes in the protein or ligand, and the role of solvent molecules. nih.govbiorxiv.org
For ligands containing an azepane ring, MD simulations have been used to explore their dynamic behavior upon binding. In one study of an inhibitor of the ABAD enzyme, MD simulations revealed significant conformational flexibility in the inhibitor's azepane ring, which was influenced by the movement of the protein's substrate-binding loop. nih.gov This highlights the importance of considering the flexibility of both the ligand and the protein. In other work, MD simulations were employed to confirm the binding stability of potential Keap1 inhibitors that were initially identified through virtual screening, ensuring the robustness of the predicted binding poses over time. mdpi.com
A dedicated MD simulation of this compound bound to a target like the sigma-1 receptor could provide invaluable insights. It could confirm if the binding pose predicted by docking is stable or if the ligand explores other conformations within the binding site. Furthermore, it could elucidate the role of water molecules in mediating interactions and reveal subtle conformational adjustments in the receptor upon ligand binding, offering a more complete and dynamic picture of the molecular recognition event.
Pharmacophore Modeling and de novo Drug Design
In the realm of computational chemistry and molecular modeling, the chemical scaffold of this compound serves as a valuable starting point for pharmacophore modeling and de novo drug design. These computational techniques are instrumental in identifying the crucial molecular features responsible for a compound's biological activity and in designing novel molecules with desired therapeutic properties.
Pharmacophore modeling aims to define the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.net This model does not represent a real molecule or a real association of functional groups but rather a common set of features shared by a series of active compounds. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. researchgate.net
While no specific pharmacophore models have been published for this compound itself, the structural motif is present in derivatives that have been subjects of such studies. A notable example is in the development of histamine (B1213489) H3 receptor (H3R) antagonists. The H3R pharmacophore model generally consists of a basic amine center, which is crucial for interaction with the receptor, flanked by hydrophobic regions. acs.orgnih.gov
The following table summarizes the H3R binding affinities for a selection of benzothiazole (B30560) derivatives, illustrating the role of the basic amine moiety, including the azepane ring.
| Compound ID | Basic Amine Moiety | Linker Length | H3R Ki (µM) |
| 4b | Azepane | 3-carbon | 0.012 |
| 4a | Pyrrolidine (B122466) | 3-carbon | > 1 |
| 3s | Pyrrolidine | 5-carbon | 0.036 |
Data sourced from a study on benzothiazole derivatives as H3R ligands. semanticscholar.orgresearchgate.netnih.gov
De novo drug design, on the other hand, involves the computational generation of novel molecular structures with the potential to be active at a specific biological target. nih.gov This process can be initiated from a known scaffold or by assembling fragments in a stepwise manner within the target's binding site. The this compound structure, and more broadly the azepane scaffold, can be utilized as a starting point for de novo design.
One common strategy is "scaffold hopping," where the core structure of a known active molecule is replaced with a different, often structurally novel, scaffold while maintaining the original pharmacophoric features. The azepane ring in this compound, with its defined size and basic nitrogen, can serve as a scaffold to be decorated with different substituents or to be replaced by other cyclic or acyclic structures that present a similar basic nitrogen in a comparable spatial orientation.
Reaction-driven de novo design is another approach where novel molecules are constructed based on a set of known and reliable chemical reactions. nih.gov In this context, the primary amine of this compound provides a reactive handle for a variety of chemical transformations, allowing for the computational generation of synthetically accessible derivatives. For instance, amide bond formation or reductive amination could be computationally simulated to explore a wide chemical space of potential new ligands.
The development of novel H3R antagonists has showcased the application of these design principles. Starting from known imidazole-based ligands, medicinal chemists have explored various non-imidazole scaffolds, including those containing piperidine (B6355638) and azepane rings, to improve properties such as selectivity and pharmacokinetics. acs.orgjst.go.jp This iterative process of design, synthesis, and testing is central to modern drug discovery.
Analytical Methods and Characterization
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of the compound with electromagnetic radiation, detailed information about its chemical structure can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule. For 2-(Azepan-1-yl)ethanamine, both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the molecular structure. While specific experimental spectra are proprietary, the expected chemical shifts and multiplicities can be predicted based on the known structure of the molecule.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The protons on the azepane ring will appear as multiplets in the aliphatic region. The two methylene groups of the ethyl chain create a characteristic pattern, and the protons of the primary amine group are also identifiable. The integration of these signals, representing the ratio of protons in each environment, would correspond to the compound's structure.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in the azepane ring and the ethylamine (B1201723) side chain will produce a distinct signal. The chemical shifts of these signals are indicative of their electronic environment, distinguishing between carbons adjacent to the nitrogen atoms and those further away.
A summary of the predicted NMR data is presented below.
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Azepane Ring Protons | ||
| -CH₂- (adjacent to N) | Multiplet | ~55-60 ppm |
| -CH₂- | Multiplet | ~26-30 ppm |
| -CH₂- | Multiplet | ~26-30 ppm |
| Ethylamine Chain | ||
| N-CH₂- (ethylamine) | Triplet | ~50-55 ppm |
| -CH₂-NH₂ | Triplet | ~38-42 ppm |
| -NH₂ | Singlet (broad) | - |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For aliphatic amines like this compound, the molecular ion peak (M+) in an electron ionization (EI) mass spectrum may be weak or absent. miamioh.edulibretexts.org However, its presence would confirm the molecular weight of 142.24 g/mol .
The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation, which often represents the base peak (the most abundant ion) in the spectrum. libretexts.org
Expected key fragmentation patterns for this compound include:
Alpha-cleavage at the azepane ring, leading to the loss of an alkyl radical and formation of a stable iminium ion.
Cleavage of the bond between the two ethylamine carbons, resulting in a prominent fragment at m/z 98, corresponding to the [C₆H₁₂N]⁺ ion of the azepane ring portion.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful for analyzing non-volatile or thermally sensitive compounds and are commonly employed for the analysis of related amine structures. nih.gov
| Ion | Predicted m/z | Description |
| [M]⁺ | 142 | Molecular Ion |
| [M-C₂H₅N]⁺ | 98 | Base peak resulting from C-C bond cleavage in the ethyl chain |
| [M-H]⁺ | 141 | Loss of a hydrogen atom |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a valuable tool for identifying the functional groups present in a compound. vscht.czlibretexts.org The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.
Key expected absorptions include:
N-H Stretching: Primary amines show two characteristic bands in the region of 3500-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.com These peaks are typically of medium intensity and can be broad due to hydrogen bonding. youtube.com
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are due to the stretching of C-H bonds in the aliphatic methylene groups of the azepane ring and ethyl chain. masterorganicchemistry.com
N-H Bending: A bending (scissoring) vibration for the primary amine (-NH₂) group is expected to appear in the range of 1650-1580 cm⁻¹. wpmucdn.com
C-N Stretching: The stretching vibration of the carbon-nitrogen bonds will produce absorptions in the 1250-1020 cm⁻¹ region of the spectrum. wpmucdn.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3500 - 3200 | Primary amine, two bands, medium, potentially broad |
| C-H Stretch | 2950 - 2850 | Aliphatic CH₂ groups, strong |
| N-H Bend | 1650 - 1580 | Primary amine scissoring, variable intensity |
| C-N Stretch | 1250 - 1020 | Aliphatic amine, medium to weak |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from starting materials, by-products, or degradation products, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are standard methods for determining the purity of non-volatile organic compounds. A significant challenge in the analysis of simple aliphatic amines like this compound is their lack of a UV chromophore, which makes direct detection by common UV-Vis detectors difficult and insensitive. sielc.comhelsinki.fi
To overcome this, a common strategy involves pre-column derivatization, where the analyte is reacted with a reagent to attach a UV-active or fluorescent tag. chromatographyonline.comlibretexts.org Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or salicylaldehyde can be used to convert the primary amine into a derivative that is easily detectable. chromatographyonline.comchromforum.org
A typical reversed-phase HPLC method for the derivatized compound would involve:
Column: A C18 or C8 stationary phase.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Detection: UV or fluorescence detection at the wavelength appropriate for the chosen derivatizing agent.
This approach allows for the sensitive quantification of the main compound and the detection of any related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. nih.gov While this compound is sufficiently volatile for GC analysis, primary amines can sometimes exhibit poor peak shape due to interactions with the column.
To improve chromatographic performance, derivatization is often employed. libretexts.orgnih.gov This involves converting the polar amine group into a less polar, more stable derivative through reactions like acylation or silylation. libretexts.org For example, derivatization with reagents like pentafluorobenzoyl chloride can produce derivatives with excellent chromatographic properties and high sensitivity for detection. nih.govresearchgate.net
The GC separates the derivatized compound from any volatile impurities, and the mass spectrometer provides definitive identification of each component based on its unique mass spectrum and fragmentation pattern. This makes GC-MS an invaluable tool for both purity assessment and the identification of unknown related substances. researchgate.net
X-Ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal evidence of its absolute stereochemistry and conformational preferences. springernature.com For chiral derivatives of this compound, this technique is invaluable for assigning the absolute configuration (R or S) of stereogenic centers. The method relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern is then used to construct a detailed three-dimensional map of the electron density, from which the precise arrangement of atoms in the molecule can be determined. researchgate.net
The determination of absolute configuration is made possible by the phenomenon of anomalous scattering, which is particularly effective when the crystal contains atoms heavier than oxygen. ed.ac.uk However, even for light-atom organic compounds, modern diffractometers and computational methods can often provide a reliable assignment. researchgate.net
The azepane ring, a seven-membered saturated heterocycle, can adopt a variety of conformations, such as chair, boat, and twist-boat forms. dalalinstitute.com X-ray crystallographic analysis of azepane derivatives has confirmed the existence of these various conformations in the solid state. rsc.org The specific conformation adopted by a derivative of this compound will be influenced by the nature and position of substituents on both the azepane and ethanamine moieties. These conformational details, including bond angles and torsion angles, are crucial for understanding the molecule's steric and electronic properties, which in turn influence its biological activity and interaction with target molecules.
For instance, studies on various N-substituted azepane derivatives have utilized X-ray crystallography to elucidate their solid-state conformations, revealing how different substitution patterns dictate the puckering of the seven-membered ring. rsc.orgresearchgate.net This information is critical for structure-activity relationship (SAR) studies and for the rational design of new bioactive molecules based on the this compound scaffold.
Determination of Radiochemical Purity in Radiolabeled Derivatives
When a derivative of this compound is labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (¹¹C), for use as a PET imaging agent, it is imperative to determine its radiochemical purity. unm.edu Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. radiologykey.comymaws.com The presence of radiochemical impurities can lead to poor image quality, incorrect quantification of biological processes, and unnecessary radiation exposure to non-target tissues. unm.edu
The most common methods for determining the radiochemical purity of PET radiopharmaceuticals are high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). radiologykey.comnih.gov These chromatographic techniques separate the desired radiolabeled compound from potential radioactive impurities, such as unreacted radionuclide (e.g., [¹⁸F]fluoride) or radiolabeled byproducts from the synthesis. radiologykey.com
High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a highly sensitive and quantitative method. The radiolabeled mixture is injected onto an HPLC column, and the components are separated based on their differential interactions with the stationary and mobile phases. A radioactivity detector, placed in series with a conventional UV detector, monitors the eluent. The resulting radiochromatogram shows peaks corresponding to the different radioactive species in the sample. The radiochemical purity is calculated by dividing the area of the peak corresponding to the desired product by the total area of all radioactive peaks. unm.edu
Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and more rapid method often used for quality control. snmjournals.org A small spot of the radiolabeled compound is applied to a TLC plate, which is then developed in a suitable mobile phase. The different radioactive components migrate at different rates, resulting in their separation along the plate. The distribution of radioactivity on the plate is then analyzed using a TLC scanner. The retention factor (Rf) value is used to identify the different species, and the relative peak areas provide the radiochemical purity. ymaws.comsnmjournals.org
For any new radiolabeled derivative of this compound, these analytical methods must be validated to ensure they are accurate, precise, specific, and robust for their intended purpose. researchgate.netnih.gov The validation process demonstrates that the method can reliably separate the radiolabeled product from all potential radiochemical impurities. researchgate.net
Below is a table illustrating typical data obtained from the radiochemical purity analysis of a hypothetical ¹⁸F-labeled derivative of this compound.
| Analytical Method | Retention Time / Rf | Identity | Percentage of Total Radioactivity (%) |
| Radio-HPLC | |||
| 2.1 min | [¹⁸F]Fluoride | 1.5 | |
| 8.5 min | ¹⁸F-labeled this compound derivative | 98.2 | |
| 10.2 min | Unknown Radiochemical Impurity | 0.3 | |
| Radio-TLC | |||
| 0.0 | [¹⁸F]Fluoride | 1.8 | |
| 0.7 | ¹⁸F-labeled this compound derivative | 98.2 |
Applications in Drug Discovery and Development
Building Block in Pharmaceutical Synthesis
2-(Azepan-1-yl)ethanamine serves as a versatile building block in the synthesis of a wide array of more complex molecules with potential therapeutic applications. Its structure, featuring a seven-membered azepane ring and a primary amine, allows for its incorporation into various molecular scaffolds.
For instance, it has been used in the synthesis of N-[2-(azepan-1-yl)ethyl]-2-(hydroxyamino)-2-iminoacetamide (RS292A), an antidote for organophosphate exposure. google.com This was achieved by reacting this compound with ethyl glyoxylate (B1226380) oxime. google.com
In another application, this compound, also referred to as AzE, was utilized in the creation of a dual pH-sensitive nanodrug for cancer therapy. bmj.comresearchgate.net It was reacted with HO-PEG-PBLA (poly-beta-benzyl-L-aspartate) in a process called aminolysis to produce HO-PEG-PAsp(AzE). bmj.comresearchgate.net This polymer was then further modified and used to encapsulate the drug tadalafil (B1681874). bmj.comresearchgate.net The azepane moiety in the resulting nanocarrier plays a crucial role in the pH-responsive release of the therapeutic agent. researchgate.net
Furthermore, this compound is a key component in the synthesis of ligands targeting sigma receptors, which are implicated in various neurological and psychiatric disorders. nih.gov Specifically, it forms part of the structure of 3-[2-(azepan-1-yl)ethyl]-6-propylbenzo[d]thiazol-2(3H)-one (SN56), a high-affinity and selective sigma-1 receptor ligand. nih.gov
The azepane ring, a defining feature of this compound, is also found in other biologically active compounds. For example, 1-[2-(azepan-1-yl)ethyl]-3,5,7-trimethyl-3H-azepin-2-one is explored for its potential as an active pharmaceutical ingredient (API), with the azepane ring thought to contribute to its biological activity. solubilityofthings.com
Lead Compound Identification and Optimization
The process of transforming an initial "hit" compound from a screening campaign into a "lead" compound with improved potency and drug-like properties is a critical phase in drug discovery known as hit-to-lead (H2L) optimization. axxam.com This iterative process involves cycles of designing, synthesizing, and testing new analogues to enhance the desired characteristics. axxam.com
In the context of developing novel therapeutics, this compound and its derivatives have been instrumental in lead compound identification and optimization. The structural motif of this compound can be systematically modified to improve target binding, selectivity, and pharmacokinetic properties. subharti.org
For example, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a diazepane hit was optimized. scienceopen.com Although not directly this compound, the related diazepane scaffold highlights the importance of such cyclic amine structures in lead optimization. scienceopen.com By refining the initial hit, researchers were able to significantly enhance binding affinity. scienceopen.com
Similarly, the development of multi-targeted ligands for Alzheimer's disease has involved the optimization of benzothiazole (B30560) derivatives. researchgate.net In one study, a 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative was identified as a highly affine histamine (B1213489) H3 receptor ligand, demonstrating the value of the azepane moiety in achieving high target affinity. researchgate.net
The goal of lead optimization is to maximize the therapeutic index, which is the ratio of the toxic dose to the effective dose, thereby ensuring the safety and efficacy of the potential drug. subharti.org
Development of Therapeutic Agents for Neurological Disorders
The unique structural features of this compound have made it a valuable component in the development of therapeutic agents for a range of neurological disorders. Its ability to be incorporated into molecules that can cross the blood-brain barrier and interact with central nervous system (CNS) targets is of particular importance.
One area of significant research is its use in creating ligands for sigma-1 (σ1) receptors. These receptors are implicated in a variety of conditions, including neurodegenerative diseases, psychiatric disorders, and pain. nih.gov The benzo[d]thiazol-2(3H)one scaffold, when combined with the this compound moiety, has yielded potent and selective σ1 receptor ligands. nih.gov A notable example is SN56, which has demonstrated high affinity for σ1 receptors. nih.gov
Furthermore, derivatives of this compound have been investigated for their potential to treat Alzheimer's disease. A 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative was found to be a highly potent histamine H3 receptor ligand, a target being explored for its cognitive-enhancing potential. researchgate.net
The dopamine (B1211576) transporter (DAT) is another important target in the CNS, and its inhibition is a key mechanism for treating conditions like depression and ADHD. biomolther.org In a study examining the structure-activity relationship of β-phenethylamine derivatives, a compound containing an azepane ring showed inhibitory activity on dopamine reuptake, although it was weaker than a similar compound with a smaller pyrrolidine (B122466) ring. biomolther.org Specifically, the compound with the azepane ring had an IC50 value of 4,594.0 nM for dopamine reuptake inhibition, compared to 398.6 nM for the pyrrolidine-containing compound. biomolther.org
Potential in Oncology and Anti-Infective Therapies
The applications of this compound and its derivatives extend to the fields of oncology and anti-infective therapies.
In cancer research, a dual pH-sensitive nanodrug incorporating this compound (referred to as AzE) has been developed for the targeted delivery of tadalafil to treat hepatocellular carcinoma (HCC). bmj.comresearchgate.net This nanocarrier is designed to release its payload in the acidic tumor microenvironment, thereby enhancing the therapeutic effect and minimizing side effects. bmj.comresearchgate.net The protonation of the azepane groups at acidic pH is believed to facilitate the endocytosis of the nanodrug by tumor-associated macrophages and myeloid-derived suppressor cells. researchgate.net
Furthermore, derivatives containing the azepane moiety have been explored for their anticancer properties. In a study of novel 1,2,4-oxadiazole (B8745197) derivatives, compounds featuring an azepan-1-yl group were synthesized and evaluated for their cytotoxicity against various cancer cell lines. nih.gov
In the realm of anti-infective agents, while direct examples involving this compound are less common in the provided search results, the broader class of compounds it belongs to is relevant. For instance, econazole, a broad-spectrum antimycotic agent, demonstrates that complex amine-containing heterocyclic structures can possess potent anti-infective properties. drugbank.com
Radioligand Development for Imaging Studies (e.g., PET)
This compound is a crucial component in the development of radioligands for positron emission tomography (PET) imaging, a non-invasive technique that allows for the visualization and quantification of molecular targets in living subjects. nih.gov
A prominent example is the development of [18F]FTC-146, a PET radioligand for imaging sigma-1 (σ1) receptors. nih.govnih.gov This radiotracer is a fluorine-18 (B77423) labeled analog of SN56, which contains the this compound structure. nih.gov [18F]FTC-146 has shown high affinity and selectivity for σ1 receptors and has been successfully used in preclinical and human imaging studies. nih.govresearchgate.net PET studies in mice demonstrated high uptake of [18F]FTC-146 in brain regions rich in σ1 receptors, and this uptake could be blocked by pretreatment with other known σ1 receptor ligands, confirming its specificity. nih.gov First-in-human studies with [18F]FTC-146 have also been conducted, showing its potential for studying the role of σ1 receptors in various diseases. researchgate.net
The development of such radioligands is critical for understanding the pathophysiology of diseases and for drug development, as it allows for the measurement of target engagement by therapeutic candidates. nih.gov
Below is a table summarizing the key PET radioligands and their properties mentioned in the context of this research.
| Radioligand | Target | Application | Key Findings |
| [18F]FTC-146 | Sigma-1 Receptor | Imaging neurological diseases | High affinity and selectivity for σ1 receptors; successfully used in preclinical and human PET imaging. nih.govnih.govresearchgate.net |
Future Directions in Research and Therapeutic Applications
The diverse applications of this compound as a building block and pharmacophore suggest promising future directions for research and therapeutic development.
The continued exploration of this compound in the synthesis of novel ligands for CNS targets, such as sigma receptors and neurotransmitter transporters, is a key area of future research. nih.govbiomolther.org The development of more selective and potent modulators of these targets could lead to new treatments for a wide range of neurological and psychiatric disorders.
In oncology, the success of the this compound-containing nanocarrier for targeted drug delivery opens up possibilities for developing similar systems for other anticancer drugs and for treating different types of cancer. bmj.comresearchgate.net Further optimization of the nanocarrier design to improve drug loading, release kinetics, and tumor targeting is a likely avenue of future investigation.
The use of this compound in the development of PET radioligands is also expected to expand. nih.govresearchgate.net Creating new radiotracers for other important biological targets will be crucial for advancing our understanding of disease mechanisms and for accelerating the development of new drugs.
Furthermore, the exploration of this compound derivatives as anti-infective agents is an area that warrants further investigation. The structural features of this compound could be leveraged to design novel antibiotics or antifungals with unique mechanisms of action.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-(Azepan-1-yl)ethanamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton and carbon environments, focusing on azepane ring integration and ethanamine chain signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation, distinguishing isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm.
- X-ray Crystallography : For crystalline derivatives, employ SHELX software to resolve bond lengths and angles .
- Reference Standards : Cross-validate data against PubChem or DSSTox entries for consistency .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (per SDS guidelines) .
- Ventilation : Use fume hoods to minimize inhalation risks due to potential respiratory irritation .
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and consult medical personnel immediately .
- Storage : Store in sealed containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to improve thermochemical accuracy .
- Basis Sets : Employ 6-31G(d,p) for geometry optimization and frequency calculations.
- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Solvent Effects : Apply polarizable continuum models (PCM) to simulate aqueous or organic environments.
Q. What experimental and computational strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare literature data (e.g., IC values) using databases like PubChem and DSSTox .
- Statistical Validation : Apply t-tests or ANOVA to assess significance of divergent results, considering assay variability .
- Dose-Response Studies : Reproduce key experiments under controlled conditions (e.g., fixed pH, temperature) to isolate confounding factors .
Q. How can X-ray crystallography be optimized to determine the crystal structure of this compound complexes?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to resolve azepane ring conformations.
- Software Tools : Refine structures with SHELXL, leveraging restraints for flexible ethanamine chains .
- Validation : Check R-factors and electron density maps (e.g., Fo-Fc maps) to confirm ligand placement.
Q. What design principles guide structure-activity relationship (SAR) studies for this compound in kinase inhibition?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at the azepane or ethanamine positions to modulate binding affinity .
- Docking Simulations : Use AutoDock Vina to predict interactions with kinase active sites, focusing on hydrogen bonds and hydrophobic pockets .
- In Vitro Assays : Test analogs against recombinant kinases (e.g., Pim-1) using fluorescence-based assays to validate computational predictions .
Methodological Frameworks
Q. How should researchers formulate a hypothesis-driven research question on this compound’s mechanism of action in receptor binding?
- Methodological Answer :
- FINERMAPS Criteria : Ensure questions are Feasible, Novel, Ethical, Relevant, and Methodologically sound .
- Variable Definition : Specify independent (e.g., substituent type) and dependent variables (e.g., binding affinity).
- Literature Gap Analysis : Use citation tracking tools to identify understudied receptors (e.g., NMDA or estrogen receptors) .
Q. What steps are critical for conducting a systematic review of this compound’s physicochemical properties?
- Methodological Answer :
- Database Selection : Query PubMed, Reaxys, and EPA DSSTox for peer-reviewed data .
- Data Evaluation : Prioritize primary sources with experimental details (e.g., synthesis conditions, purity) over secondary reviews .
- ACS Citation Style : Attribute findings using standardized formats (e.g., J. Chem. Phys. for computational studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
